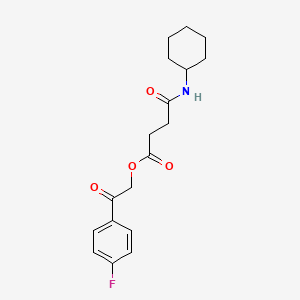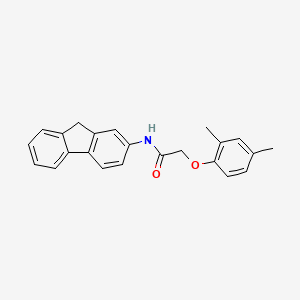
2-(4-fluorophenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorophenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate is a chemical compound that belongs to the class of NMDA receptor antagonists. It is commonly known as FCE-26743 and has been studied extensively for its potential use in scientific research.
Wirkmechanismus
FCE-26743 exerts its effects by blocking the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking this receptor, FCE-26743 can prevent excessive glutamate release, which can lead to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
FCE-26743 has been shown to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in animal models of neurological disorders. FCE-26743 has also been shown to reduce pain and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of FCE-26743 is its neuroprotective effects, which make it a valuable tool for studying neurological disorders. However, FCE-26743 has some limitations in lab experiments, including its low solubility in water and its potential to cause sedation and hypothermia in animal models.
Zukünftige Richtungen
There are several future directions for the study of FCE-26743. One area of interest is its potential use in the treatment of depression and anxiety disorders. FCE-26743 has been shown to have antidepressant and anxiolytic effects in animal models, and further research is needed to determine its potential clinical applications. Another area of interest is its potential use in the treatment of drug addiction. FCE-26743 has been shown to reduce drug-seeking behavior in animal models, and further research is needed to determine its potential clinical applications in this area. Finally, further research is needed to optimize the synthesis and formulation of FCE-26743 to improve its solubility and reduce its potential side effects.
Conclusion:
In conclusion, FCE-26743 is a valuable tool for studying neurological disorders and has potential applications in pain management and anesthesia. Its neuroprotective effects and ability to block the NMDA receptor make it a promising candidate for further research in the treatment of depression, anxiety, and drug addiction. However, further research is needed to optimize its synthesis and formulation and to determine its potential clinical applications.
Synthesemethoden
The synthesis of FCE-26743 involves the reaction of 4-fluorophenylacetic acid with ethyl chloroformate to form 2-(4-fluorophenyl)-2-oxoethyl chloroformate. This intermediate is then reacted with cyclohexylamine and butylamine to form 2-(4-fluorophenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate. The final product is obtained through recrystallization and purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
FCE-26743 has been extensively studied for its potential use in scientific research. It is primarily used as an NMDA receptor antagonist and has been shown to have neuroprotective effects in various animal models of neurological disorders such as Parkinson's disease, Alzheimer's disease, and cerebral ischemia. FCE-26743 has also been studied for its potential use in pain management and as an anesthetic.
Eigenschaften
IUPAC Name |
[2-(4-fluorophenyl)-2-oxoethyl] 4-(cyclohexylamino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO4/c19-14-8-6-13(7-9-14)16(21)12-24-18(23)11-10-17(22)20-15-4-2-1-3-5-15/h6-9,15H,1-5,10-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUOQDCXKJMJRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(6-methyl-2-pyridinyl)-4-{[3-(1-naphthyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5138825.png)

![(3S)-1-ethyl-4-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-3-methyl-2-piperazinone](/img/structure/B5138840.png)
![N-(3-chloro-4-methylphenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5138842.png)
![4,4'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5138852.png)
![2-(4-chloro-2-methylphenoxy)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B5138858.png)

![3-benzyl-5-{2-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5138883.png)

![N-(2-chlorophenyl)-2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5138901.png)
![3-[2-(cyclopentylamino)-2-oxoethyl]-N-(2-methoxyphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5138906.png)

![1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5138915.png)
